Pirazolac

Ankylosing Spondylitis Clinical Efficacy Adverse Event Withdrawal

Pirazolac (CAS 71002-09-0), also known as ZK-76604, MY-309, and SCH 376, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the heterocyclic acetic acid subclass and structurally derived from indomethacin. It was developed by Schering AG and approved in Italy for treating rheumatoid arthritis and ankylosing spondylitis before market withdrawal.

Molecular Formula C17H12ClFN2O2
Molecular Weight 330.7 g/mol
CAS No. 71002-09-0
Cat. No. B1218070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirazolac
CAS71002-09-0
Synonyms4-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazole-3-acetic acid
pirazolac
Molecular FormulaC17H12ClFN2O2
Molecular Weight330.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN(N=C2CC(=O)O)C3=CC=C(C=C3)F)Cl
InChIInChI=1S/C17H12ClFN2O2/c18-12-3-1-11(2-4-12)15-10-21(20-16(15)9-17(22)23)14-7-5-13(19)6-8-14/h1-8,10H,9H2,(H,22,23)
InChIKeyYAMFWQIVVMITPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pirazolac (CAS 71002-09-0): NSAID Pyrazole-Acetic Acid Derivative Overview for Scientific Procurement


Pirazolac (CAS 71002-09-0), also known as ZK-76604, MY-309, and SCH 376, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the heterocyclic acetic acid subclass and structurally derived from indomethacin [1]. It was developed by Schering AG and approved in Italy (1995) for treating rheumatoid arthritis and ankylosing spondylitis before market withdrawal [2]. The compound is characterized by a 1H-pyrazole-3-acetic acid core with 4-chlorophenyl and 4-fluorophenyl substitutions (C₁₇H₁₂ClFN₂O₂, MW 330.74) [3], and functions as a cyclooxygenase (COX) inhibitor targeting prostaglandin synthesis [4].

Why Pirazolac (CAS 71002-09-0) Cannot Be Substituted by Other NSAIDs Without Quantitative Performance Verification


Generic substitution among NSAIDs is scientifically unwarranted due to Pirazolac's distinct pharmacokinetic profile, including an intermediate elimination half-life of 16-18 hours that yields steady plasma levels under twice-daily dosing without the high fluctuations seen with short half-life agents like indomethacin or diclofenac, nor the excessive accumulation characteristic of pyrazolones and oxicams [1]. Additionally, Pirazolac exhibits a markedly prolonged synovial fluid half-life of 66.2 hours compared to its plasma half-life of 30.9 hours, a differential that critically influences therapeutic duration at the site of inflammation [2]. This unique kinetic signature, combined with its differential effects on gastric prostanoid synthesis compared to indomethacin [3], means that substituting Pirazolac with another NSAID without accounting for these quantified parameters would compromise both dosing regimen design and the expected safety-efficacy balance.

Pirazolac (CAS 71002-09-0): Quantitative Differential Evidence vs. Indomethacin, Diclofenac, and Sulindac


Pirazolac vs. Indomethacin: 12-Week Double-Blind Head-to-Head Efficacy and Safety in Ankylosing Spondylitis

In a 12-week double-blind head-to-head trial comparing pirazolac (300-600 mg twice daily) with indomethacin (25-50 mg three times daily) in 119 patients with ankylosing spondylitis, both therapies demonstrated significant improvements in clinical symptoms with similar overall efficacy. However, the withdrawal rate due to intolerable adverse events was notably higher in pirazolac recipients compared to indomethacin recipients [1]. Notably, pirazolac was associated with approximately twice as many moderate to severe adverse effects as indomethacin [2].

Ankylosing Spondylitis Clinical Efficacy Adverse Event Withdrawal

Pirazolac vs. Diclofenac: Quantified Reduction in Fecal Blood Loss in Healthy Volunteers

A double-blind crossover study in healthy volunteers demonstrated that pirazolac caused less fecal blood loss than diclofenac sodium, although both caused more blood loss than placebo [1]. This finding is corroborated by in vitro data showing that pirazolac produces less inhibition of prostanoid accumulation in human gastric mucosa than indomethacin and other commonly used NSAIDs, a mechanistic basis for its differentiated gastric safety profile [2].

Gastrointestinal Safety Fecal Blood Loss Healthy Volunteers

Pirazolac vs. Sulindac: Equivalent Efficacy with Differential Tolerability in Rheumatoid Arthritis

In a multicenter double-blind study comparing pirazolac with sulindac in patients with rheumatoid arthritis, pirazolac was at least as effective as sulindac. However, the adverse event profile differed: 15% of patients in the pirazolac group dropped out due to adverse clinical experiences compared with 11% in the sulindac group [1]. The proportion of patients reporting no adverse effects was similar between groups (45% for pirazolac vs. 44% for sulindac) [1].

Rheumatoid Arthritis Efficacy Comparison Adverse Event Profile

Pirazolac's Unique Pharmacokinetic Half-Life Differentiation: Plasma vs. Synovial Fluid

Pirazolac exhibits a uniquely prolonged residence time in the synovial fluid compared to plasma, a characteristic not uniformly shared across NSAIDs. Following 450 mg twice-daily dosing for 7 days in rheumatoid arthritis patients, the half-life of pirazolac was 30.9 hours in plasma but extended to 66.2 hours in synovial fluid—a 2.14-fold increase [1]. Additionally, the non-protein bound (free) fraction in synovial fluid (0.86%) was significantly higher than in plasma (0.53%) [1], and absolute free concentrations in both compartments (approximately 250 ng/mL) fell within the IC₅₀ range for COX inhibition in mouse peritoneal macrophages [1].

Pharmacokinetics Synovial Fluid Half-Life

Pirazolac Dose-Linear Pharmacokinetics with Predictable Exposure

Pirazolac demonstrates linear and predictable pharmacokinetics across its therapeutic dose range. Maximum plasma levels and areas under the plasma level curve increased linearly with doses from 50 to 600 mg [1]. Key pharmacokinetic parameters were dose-independent: tₘₐₓ = 3 hours, oral clearance = 0.3 mL/min/kg, and terminal plasma half-life = 16-18 hours [1]. Approximately 65% of the dose was renally excreted within 72 hours primarily as pirazolac glucuronide [1].

Dose Proportionality Pharmacokinetics Oral Clearance

Validated Research and Industrial Application Scenarios for Pirazolac (CAS 71002-09-0)


Ankylosing Spondylitis Clinical Trials with Head-to-Head Comparator Data

Pirazolac is supported by direct 12-week double-blind comparative data against indomethacin in ankylosing spondylitis, enabling its use as a benchmark compound or active comparator in protocols requiring established efficacy and quantifiable adverse event benchmarks [1]. Procurement is warranted for trials seeking an NSAID with documented efficacy parity to indomethacin but with a distinct safety signature characterized by approximately twice the rate of moderate-to-severe adverse events [2].

Gastrointestinal Safety Comparative Studies vs. Diclofenac

The established differential in fecal blood loss—pirazolac causing less occult blood loss than diclofenac in healthy volunteers [1]—positions this compound for studies evaluating GI tolerability mechanisms or for protocols where reduced GI insult is a primary endpoint. In vitro prostanoid inhibition data from human gastric mucosa provide mechanistic validation for this differential effect [2].

Synovial Fluid Pharmacokinetic and Tissue Distribution Studies

Pirazolac's prolonged synovial fluid half-life of 66.2 hours—more than double its plasma half-life of 30.9 hours [1]—makes it uniquely suited for investigations of joint-specific NSAID distribution, transsynovial kinetics, and the relationship between synovial drug concentration and local COX inhibition. The elevated free fraction in synovial fluid (0.86%) compared to plasma (0.53%) further supports its utility in protein-binding and tissue partitioning research [1].

Rheumatoid Arthritis Studies with Sulindac Comparator Data

Pirazolac's efficacy equivalence to sulindac, coupled with quantified differential dropout rates (15% for pirazolac vs. 11% for sulindac due to adverse events), makes it a valuable reference compound for rheumatoid arthritis protocols where established efficacy must be balanced against a defined tolerability expectation [1].

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